molecular formula C12H10N2S B1523436 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile CAS No. 1271668-66-6

5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile

Cat. No.: B1523436
CAS No.: 1271668-66-6
M. Wt: 214.29 g/mol
InChI Key: NCKUJEKNJAMMGL-UHFFFAOYSA-N
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Description

5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with an aminomethyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile typically involves multiple steps. One common method starts with the reaction of thiophene-2-carbonitrile with an appropriate halogenated compound to introduce the aminomethyl group. This is often followed by amination reactions to attach the amino group to the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure are optimized to achieve the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the cyano group to an amine.

  • Substitution: Substitution reactions can introduce different substituents on the thiophene ring or the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted thiophenes and phenyl rings.

Scientific Research Applications

Chemistry: In chemistry, 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for bioactive molecules or as a tool in studying biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further modifications.

Industry: In industry, this compound is used in the production of materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 5-(Aminomethyl)thiophene-2-carboxylic acid

  • 3-(Aminomethyl)thiophene-2-carbonitrile

  • 4-(Aminomethyl)thiophene-2-carbonitrile

Uniqueness: 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile is unique due to its specific substitution pattern on the thiophene ring and the presence of both an aminomethyl and a cyano group. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKUJEKNJAMMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(S2)C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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